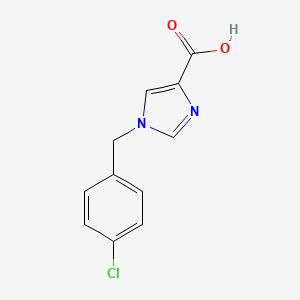

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVSCYWTVHFOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, identified by the CAS number 725234-31-1 , is a substituted imidazole derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The imidazole scaffold is a prominent feature in numerous biologically active molecules, both natural and synthetic, owing to its unique electronic properties and ability to engage in various biological interactions. This guide provides a comprehensive overview of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, detailing its physicochemical properties, a validated synthesis protocol, insights into its potential biological activities, and methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 725234-31-1 | N/A |

| Molecular Formula | C₁₁H₉ClN₂O₂ | N/A |

| Molecular Weight | 236.65 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

Synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid

The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is typically achieved through a two-step process involving the preparation of the precursor, 1H-imidazole-4-carboxylic acid, followed by N-alkylation.

Part 1: Synthesis of 1H-Imidazole-4-carboxylic Acid

The precursor, 1H-imidazole-4-carboxylic acid, can be synthesized via the hydrolysis of its corresponding ester, ethyl imidazole-4-carboxylate.

Experimental Protocol:

-

In a round-bottom flask, a mixture of ethyl imidazole-4-carboxylate and a potassium hydroxide solution (in a 1:2.2 mass ratio) is prepared.

-

The reaction mixture is stirred at 30°C until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and a sulfuric acid solution is added dropwise to adjust the pH to 1, leading to the precipitation of the product.

-

The crude 1H-imidazole-4-carboxylic acid is collected by filtration and purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the pure product.[1]

Part 2: N-Alkylation to Yield 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid

The final product is obtained by the N-alkylation of 1H-imidazole-4-carboxylic acid with 4-chlorobenzyl chloride.

Experimental Protocol:

-

To a solution of 1H-imidazole-4-carboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃), in slight excess.

-

The mixture is stirred at room temperature for a designated period to facilitate the deprotonation of the imidazole nitrogen.

-

4-Chlorobenzyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature or with gentle heating. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an appropriate organic solvent, such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.

Synthesis workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.

Potential Biological Activity and Mechanism of Action

The imidazole nucleus is a key structural motif in many compounds that exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. Imidazole derivatives are known to act as inhibitors of various enzymes, particularly kinases, due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.

While specific biological data for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is not extensively published, its structural features suggest potential as a kinase inhibitor. The 4-chlorobenzyl group can occupy hydrophobic pockets within the kinase active site, while the imidazole core can form crucial hydrogen bonds. The carboxylic acid moiety could provide an additional interaction point with the protein, potentially enhancing binding affinity and selectivity.

It is hypothesized that this compound could target signaling pathways that are dysregulated in various diseases, such as cancer. For instance, many kinases are key components of proliferative and survival pathways. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Hypothesized mechanism of kinase inhibition.

Analytical Characterization

The structural confirmation and purity assessment of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid are crucial for its use in any research application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorobenzyl group, the imidazole ring protons, and the methylene protons of the benzyl group. The ¹³C NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-Cl and C-N stretching, are expected.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the synthesized compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The compound is detected using a UV detector, typically at a wavelength where the chromophores in the molecule absorb maximally.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide a sharp, well-resolved peak for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, allowing for accurate purity assessment.

Conclusion

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure possesses features that suggest potential as a modulator of key biological targets, such as protein kinases. This technical guide provides a foundational understanding of this molecule, offering protocols and insights to facilitate its synthesis, characterization, and further investigation into its biological properties. As with any research compound, all experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a substituted imidazole derivative of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices, presenting a self-validating system of protocols for unambiguous structure confirmation. By integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, including advanced 2D NMR techniques, this guide serves as a practical case study in the rigorous characterization of novel small molecules. All methodologies are grounded in authoritative standards and field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Rigorous Structure Elucidation

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer and antimicrobial properties.[1] The precise characterization of novel imidazole derivatives is therefore a critical step in the drug discovery and development pipeline. Any ambiguity in the molecular structure can lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and potential safety concerns.

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (Molecular Formula: C₁₁H₉ClN₂O₂, Molecular Weight: 236.65 g/mol ) is a representative of this important class of compounds.[2] Its structure combines an N-substituted imidazole ring, a carboxylic acid functional group, and a halogenated benzyl moiety. The unequivocal confirmation of its constitution, including the specific substitution pattern on both the imidazole and benzene rings, requires a multi-faceted analytical approach.

This guide is structured as a systematic workflow, demonstrating how a combination of orthogonal analytical techniques can be synergistically employed to build a complete and validated structural picture of the target molecule. Each section will detail not only the experimental protocol but also the underlying scientific rationale and the logical interpretation of the expected data.

The Elucidation Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating framework. The workflow presented here follows a logical progression from determining the molecular mass and elemental composition to mapping out the intricate connectivity of the atomic framework.

Figure 1: The integrated workflow for structure elucidation, demonstrating the logical progression from initial mass determination to final structural confirmation through spectroscopic analysis.

Mass Spectrometry (MS): Defining the Molecular Boundaries

3.1. Rationale and Experimental Choice

The first step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique elemental formula, thereby constraining the number of possible structures. Electron Ionization (EI) is chosen as the ionization method to induce fragmentation, which can provide valuable structural information about the stability of different parts of the molecule.[3]

3.2. Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

| Parameter | Setting | Rationale |

| Instrument | Magnetic Sector or Time-of-Flight (TOF) Mass Spectrometer | Provides high resolution and mass accuracy required for elemental composition determination. |

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces a molecular ion and characteristic fragment ions.[3] |

| Electron Energy | 70 eV | A standardized energy that ensures reproducible fragmentation patterns and allows for library matching. |

| Source Temp. | 200 °C | Sufficient to maintain the analyte in the gas phase without thermal degradation. |

| Mass Range | m/z 40-400 | Encompasses the expected molecular ion and key fragment ions. |

| Data Acquisition | High Resolution | To obtain accurate mass measurements to four or more decimal places. |

3.3. Predicted Data and Interpretation

The primary goal is to observe the molecular ion peak (M⁺•). Given the presence of chlorine, a characteristic isotopic pattern is expected. The ratio of the M⁺• peak to the (M+2)⁺• peak should be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (C₁₁H₉³⁵ClN₂O₂⁺•) | Calculated m/z (C₁₁H₉³⁷ClN₂O₂⁺•) | Interpretation |

| [M]⁺• | 236.0353 | 238.0323 | Molecular Ion. The 3:1 isotopic pattern confirms the presence of one chlorine atom. |

| [M-COOH]⁺ | 191.0427 | 193.0398 | Loss of the carboxylic acid group as a radical (45 Da). |

| [C₇H₆Cl]⁺ | 125.0158 | 127.0129 | 4-Chlorobenzyl cation, a stable benzylic carbocation. This is a key fragment indicating the benzyl moiety. |

| [C₄H₃N₂O₂]⁺ | 111.0194 | - | Fragment corresponding to the imidazole carboxylic acid portion after cleavage of the benzyl group. |

The fragmentation of N-benzyl substituted imidazoles often involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation.[4] The observation of a prominent peak at m/z 125, corresponding to the 4-chlorobenzyl cation, would be a strong indicator of this structural unit. A further loss of the carboxyl group (45 Da) from the molecular ion is also anticipated.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

4.1. Rationale and Experimental Choice

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's chemical bonds. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.

4.2. Experimental Protocol: ATR-FTIR Spectroscopy

| Parameter | Setting | Rationale |

| Instrument | FTIR Spectrometer with ATR accessory (e.g., Diamond crystal) | ATR allows for direct analysis of the solid sample with good signal-to-noise. |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where most fundamental vibrations occur. |

| Resolution | 4 cm⁻¹ | Sufficient to resolve the characteristic absorption bands of organic molecules. |

| Scans | 32 | Co-adding scans improves the signal-to-noise ratio. |

| Atmosphere | Dry air or Nitrogen purge | To minimize interference from atmospheric water and CO₂. |

4.3. Predicted Data and Interpretation

The FTIR spectrum will provide clear evidence for the key functional groups: the carboxylic acid, the imidazole ring, and the substituted benzene ring.

Table 2: Predicted Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Unit |

| 3100-2500 | Broad, Medium | O-H stretch | Carboxylic Acid (H-bonded) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1605, ~1490 | Medium-Weak | C=C stretches | Aromatic Ring |

| ~1550, ~1450 | Medium | C=N and C=C stretches | Imidazole Ring |

| ~1250 | Medium-Strong | C-O stretch | Carboxylic Acid |

| ~820 | Strong | C-H out-of-plane bend | 1,4-disubstituted (para) benzene |

| ~1100 | Medium | C-Cl stretch | Aryl Chloride |

The most prominent feature is expected to be the very broad O-H stretch of the hydrogen-bonded carboxylic acid, often spanning from 3100 cm⁻¹ down to 2500 cm⁻¹.[5] This, in conjunction with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a definitive indicator of the carboxylic acid group. The presence of the imidazole ring will be indicated by C=N and C=C stretching vibrations in the 1550-1450 cm⁻¹ region.[6][7] Finally, a strong band around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the position of the chlorine atom on the benzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D (¹H, ¹³C) and 2D experiments is essential for a complete and unambiguous assignment. All NMR data should be reported according to IUPAC recommendations.

5.1. 1D NMR Spectroscopy: ¹H and ¹³C Environments

5.1.1. Rationale and Experimental Choice

¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. A deuterated solvent such as DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid.

5.1.2. Experimental Protocol: 1D NMR

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 400 MHz or higher | 100 MHz or higher |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard 1-pulse | Proton-decoupled 1-pulse |

| Spectral Width | -1 to 13 ppm | -10 to 180 ppm |

| Reference | TMS (δ 0.00) or residual solvent peak (DMSO-d₆ at δ 2.50) | TMS (δ 0.00) or solvent peak (DMSO-d₆ at δ 39.52) |

5.1.3. Predicted Data and Interpretation

Based on the structure, we expect to see distinct signals for the imidazole protons, the benzyl protons, and the carboxylic acid proton. The symmetry of the 4-chlorobenzyl group will simplify the aromatic region of the spectrum.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~12.5 | broad s | 1H | -COOH |

| H-b | ~8.1 | s | 1H | H-2 (Imidazole) |

| H-c | ~7.8 | s | 1H | H-5 (Imidazole) |

| H-d | ~7.45 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' (Aromatic) |

| H-e | ~7.35 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' (Aromatic) |

| H-f | ~5.5 | s | 2H | -CH₂- (Benzyl) |

The carboxylic acid proton (H-a) is expected to be a broad singlet at a very downfield chemical shift. The two imidazole protons (H-b and H-c) will appear as sharp singlets. The protons of the 1,4-disubstituted benzene ring will appear as two doublets (an AA'BB' system), each integrating to 2H. The benzylic methylene protons (H-f) will be a singlet, deshielded by both the aromatic ring and the imidazole nitrogen.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Assignment |

| C-1 | ~165 | C=O (Carboxylic Acid) |

| C-2 | ~138 | C-2 (Imidazole) |

| C-3 | ~135 | C-4 (Imidazole) |

| C-4 | ~120 | C-5 (Imidazole) |

| C-5 | ~136 | C-1' (Aromatic) |

| C-6 | ~130 | C-2', C-6' (Aromatic) |

| C-7 | ~129 | C-3', C-5' (Aromatic) |

| C-8 | ~133 | C-4' (Aromatic, C-Cl) |

| C-9 | ~50 | -CH₂- (Benzyl) |

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the imidazole and aromatic rings will appear in the range of 120-140 ppm. The benzylic carbon will appear around 50 ppm.

5.2. 2D NMR Spectroscopy: Establishing Connectivity

5.2.1. Rationale and Experimental Choice

While 1D NMR provides essential information, 2D NMR experiments are required to definitively establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (¹J-coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for connecting different spin systems and identifying quaternary carbons.

5.2.2. Predicted Data and Interpretation

The 2D NMR spectra will provide the final, unambiguous proof of the structure by linking all the fragments together.

Figure 2: Key predicted 2D NMR correlations (COSY and HMBC) for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. These correlations are essential for assembling the molecular structure.

-

COSY: A cross-peak will be observed between the aromatic protons H-d (δ ~7.45) and H-e (δ ~7.35), confirming their adjacency on the benzene ring. No other correlations are expected as the other protons are isolated singlets.

-

HSQC: This experiment will provide direct, one-bond correlations, confirming the assignments made in the 1D spectra:

-

δ(H) 8.1 correlates with δ(C) ~138 (H-b to C-2)

-

δ(H) 7.8 correlates with δ(C) ~120 (H-c to C-5)

-

δ(H) 7.45 correlates with δ(C) ~130 (H-d to C-2'/6')

-

δ(H) 7.35 correlates with δ(C) ~129 (H-e to C-3'/5')

-

δ(H) 5.5 correlates with δ(C) ~50 (H-f to C-9)

-

-

HMBC: This is the key experiment for connecting the different parts of the molecule.[8] The most critical expected correlations are:

-

Benzyl to Imidazole Linkage: A correlation from the benzylic protons (H-f, δ ~5.5) to the imidazole carbons C-2 (δ ~138) and C-5 (δ ~120) would definitively prove the attachment of the benzyl group to the N-1 position of the imidazole ring.

-

Benzyl Ring Connectivity: Correlations from the benzylic protons (H-f) to the aromatic carbons C-1' (δ ~136) and C-2'/6' (δ ~130) confirm the benzyl structure.

-

Carboxylic Acid Position: Correlations from the imidazole proton H-5 (H-c, δ ~7.8) to the carboxylic carbon (C-1, δ ~165) and the imidazole carbon C-4 (C-3, δ ~135) confirm that the carboxylic acid is attached at the C-4 position.

-

Conclusion: The Converged Structural Proof

By systematically integrating the data from HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the structure of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid can be elucidated with a high degree of confidence.

-

HRMS establishes the correct elemental formula (C₁₁H₉ClN₂O₂) and confirms the presence of a single chlorine atom.

-

FTIR provides clear evidence for the carboxylic acid, imidazole, and 1,4-disubstituted aromatic ring functional groups.

-

¹H and ¹³C NMR reveal the number and types of proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) provides the definitive connectivity map, linking the 4-chlorobenzyl group to the N-1 position and the carboxylic acid group to the C-4 position of the imidazole ring.

This integrated, multi-technique approach represents a robust and self-validating methodology, essential for the rigorous characterization of novel chemical entities in a research and development setting.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

-

Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42. [Link]

-

IUPAC. (1972). Recommendations for the Presentation of NMR Data for Publication in Chemical Journals. Pure and Applied Chemistry, 29(4), 625-628. [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (2015). Russian Journal of Organic Chemistry. [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (2012). Journal of Pharmacy Research. [Link]

-

Al-Masoudi, N. A. et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4533. [Link]

-

El kihel, A. et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7299. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Kadem, K. J., Rahi, F. A., & Gayadh, E. W. (n.d.). FTIR spectra of Imidazole. ResearchGate. Retrieved from [Link]

-

ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes. ResearchGate. Retrieved from [Link]

-

Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. (2019). Journal of Scientific and Innovative Research. [Link]

-

Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide. (2021). Russian Journal of Organic Chemistry. [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (2014). Der Pharma Chemica. [Link]

-

Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives. (2003). European Journal of Medicinal Chemistry. [Link]

-

NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. Retrieved from [Link]

Sources

- 1. journalijdr.com [journalijdr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. jscholaronline.org [jscholaronline.org]

- 6. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, a molecule of interest for researchers in drug discovery and development. The synthesis is presented in a logical, step-by-step manner, with a focus on the rationale behind experimental choices and adherence to principles of scientific integrity.

Introduction

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds and pharmaceuticals. The strategic placement of a 4-chlorobenzyl group at the N-1 position and a carboxylic acid at the C-4 position provides a scaffold with potential for diverse biological activities. This guide details a reliable three-step synthesis commencing from the readily available starting material, ethyl 1H-imidazole-4-carboxylate.

Overall Synthetic Pathway

The synthesis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is accomplished through a three-step sequence:

-

Synthesis of Ethyl 1H-imidazole-4-carboxylate: Formation of the core imidazole ester.

-

N-Alkylation: Introduction of the 4-chlorobenzyl group at the N-1 position of the imidazole ring.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Figure 1: Overall synthetic workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The synthesis of the key intermediate, ethyl 1H-imidazole-4-carboxylate, can be achieved through a multi-step process starting from glycine. This method involves the formation of 2-mercapto-4-imidazolecarboxylate, followed by oxidative desulfurization.[1]

Step 1a: Synthesis of Acetylglycine

-

Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

-

With stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in portions.

-

Continue stirring at 20°C for 2 hours.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the solid by filtration, wash with a small amount of ice water, and dry to yield acetylglycine.

Step 1b: Synthesis of Ethyl Acetylglycinate

-

To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetylglycine, 117 mL of ethanol, and a catalytic amount of a strong acid resin.

-

Reflux the mixture with vigorous stirring for 3 hours.

-

Cool to room temperature, filter to recover the resin.

-

Concentrate the filtrate under reduced pressure to obtain ethyl acetylglycinate.

Step 1c: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add ethyl acetylglycinate and ethyl formate to the sodium ethoxide solution and stir to form the corresponding enolate.

-

To the resulting mixture, add a solution of potassium thiocyanate in water.

-

Acidify the mixture with concentrated hydrochloric acid at 0°C.

-

Heat the reaction mixture to 55-60°C for 4 hours.

-

Cool and concentrate the mixture. The crude product is obtained upon crystallization.

Step 1d: Synthesis of Ethyl 1H-imidazole-4-carboxylate

-

Dissolve the crude ethyl 2-mercapto-1H-imidazole-4-carboxylate (0.003 mol) in 50% hydrogen peroxide (0.035 mol) at 15°C.

-

Heat the mixture to 55-60°C and maintain for 2 hours.

-

Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.

-

Collect the solid by filtration, dry, and recrystallize from water to obtain pure ethyl 1H-imidazole-4-carboxylate.

Protocol 2: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate

The introduction of the 4-chlorobenzyl group is achieved via a standard N-alkylation reaction. The use of a strong, non-nucleophilic base is crucial to deprotonate the imidazole nitrogen, facilitating the subsequent nucleophilic attack on the alkyl halide.[2][3]

Figure 2: N-Alkylation of the imidazole ester with 4-chlorobenzyl chloride.

Detailed Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add ethyl 1H-imidazole-4-carboxylate (1.0 equivalent).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Hydrolysis of Ethyl 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[4][5]

Detailed Procedure:

-

Dissolve ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 equivalents) in water.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 3-4 with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid.

Data Presentation

The following tables summarize the expected inputs and outputs for each synthetic step, along with representative characterization data.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Glycine | Acetic anhydride, Ethanol, KSCN, H₂O₂ | Ethyl 1H-imidazole-4-carboxylate | ~40-50 (overall) |

| 2 | Ethyl 1H-imidazole-4-carboxylate | 4-Chlorobenzyl chloride, NaH, DMF | Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | 70-85 |

| 3 | Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | NaOH, Ethanol/Water | 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | >90 |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 1H-imidazole-4-carboxylate | ~12.5 (br s, 1H, NH), ~7.6 (s, 1H, H-2), ~7.6 (s, 1H, H-5), 4.22 (q, 2H, OCH₂), 1.28 (t, 3H, CH₃) | ~163 (C=O), ~138 (C-2), ~136 (C-4), ~116 (C-5), ~60 (OCH₂), ~14 (CH₃) |

| Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate | ~7.8 (s, 1H, H-2), ~7.6 (s, 1H, H-5), ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), 5.3 (s, 2H, N-CH₂), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | ~163 (C=O), ~140 (C-2), ~138 (C-4), ~135 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (C-5), ~60 (OCH₂), ~50 (N-CH₂), ~14 (CH₃) |

| 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | ~13.0 (br s, 1H, COOH), ~7.9 (s, 1H, H-2), ~7.7 (s, 1H, H-5), ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), 5.4 (s, 2H, N-CH₂) | ~165 (C=O), ~141 (C-2), ~139 (C-4), ~135 (Ar-C), ~134 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~120 (C-5), ~50 (N-CH₂) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. The protocols are based on established chemical transformations and offer good to excellent yields in each step. The provided characterization data serves as a benchmark for researchers to validate their synthetic outcomes. This guide is intended to be a valuable resource for scientists engaged in the synthesis of novel imidazole-based compounds for potential therapeutic applications.

References

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.

- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 243–251.

- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC - NIH.

- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.

- Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity.

- Hydrolysis of esters. Chemguide.

- A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccial Agent | Request PDF.

- Protocol for N-Alkyl

- The Hydrolysis of Esters. Chemistry LibreTexts. (2023, January 22).

- Ester cleavage conditions?.

- Imidazole synthesis. Organic Chemistry Portal.

- Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl

- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Caprioli, F. (n.d.). Enantioselective auto- and cross catalytic reactions. University of Groningen.

- Synthesize Characterize and Biological Evaluation of Imidazole Deriv

- What is the synthesis of Ethyl imidazole-4-carboxyl

- Supporting Inform

- The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. The Royal Society of Chemistry.

- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv

- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid as a Lactate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aberrant metabolic state of cancer cells, characterized by a reliance on aerobic glycolysis, presents a compelling therapeutic window. A pivotal enzyme in this metabolic phenotype is Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, facilitating a high glycolytic flux. This technical guide posits a well-supported hypothesis for the mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid as a novel inhibitor of LDH. Drawing upon the known biological activities of imidazole-based compounds and the structural features of the molecule, we propose a detailed roadmap for the experimental validation of this hypothesis. This document provides an in-depth exploration of the scientific rationale, a comprehensive suite of experimental protocols, and a framework for interpreting the potential data, thereby serving as a critical resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Rationale for Targeting Lactate Dehydrogenase with 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid

Cancer cells exhibit a profound metabolic reprogramming, famously described as the Warburg effect, where they favor glycolysis for energy production even in the presence of ample oxygen.[1][2] This metabolic shift is not merely a consequence of rapid proliferation but is an active process that supports anabolic growth and confers a survival advantage. Lactate dehydrogenase (LDH), particularly the LDH-A isoform, is a critical nexus in this altered metabolism, catalyzing the regeneration of NAD+ necessary for sustained glycolysis.[1][3] The inhibition of LDH, therefore, represents a promising strategy to selectively target cancer cells by disrupting their energy supply and inducing metabolic stress.[3][4][5]

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities.[6] The versatility of the imidazole ring allows for diverse substitutions that can be tailored to interact with specific biological targets. The subject of this guide, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, possesses key structural motifs that suggest a plausible interaction with the active site of LDH. The imidazole-4-carboxylic acid moiety can be envisioned to mimic the binding of the natural substrate, pyruvate, while the 4-chlorobenzyl group may confer additional binding affinity and selectivity through interactions with hydrophobic pockets within the enzyme.

This guide will delineate a comprehensive, multi-pronged approach to rigorously test the hypothesis that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid functions as an LDH inhibitor. The subsequent sections will detail the proposed mechanism of action at a molecular level and provide a suite of validated experimental protocols to interrogate this hypothesis from in vitro biochemical assays to in vivo preclinical models.

Proposed Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

We hypothesize that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid acts as a competitive inhibitor of Lactate Dehydrogenase. This proposed mechanism is predicated on the structural analogy of the imidazole-4-carboxylic acid core to pyruvate, the natural substrate of LDH.

The catalytic cycle of LDH involves the binding of NADH followed by pyruvate. The imidazole ring of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, with its electron-rich nature, and the adjacent carboxylic acid group are positioned to form key interactions within the substrate-binding pocket of LDH. Specifically, the carboxylate is expected to engage with the positively charged residues, such as arginine, that are known to coordinate the carboxylate of pyruvate.[7] The 4-chlorobenzyl substituent is projected to occupy a neighboring hydrophobic pocket, thereby anchoring the inhibitor and potentially conferring selectivity for specific LDH isoforms.

The proposed inhibitory action would lead to a competitive binding scenario where the compound and pyruvate vie for the same binding site on the enzyme-NADH complex. This would result in a decrease in the rate of lactate production at a given pyruvate concentration.

Caption: Proposed mechanism of competitive inhibition of LDH-A.

Experimental Validation of the Proposed Mechanism of Action

A rigorous and phased experimental approach is essential to validate the hypothesis that 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a direct inhibitor of LDH. The following sections outline a comprehensive validation workflow, from initial biochemical characterization to in vivo efficacy studies.

Caption: A multi-phased workflow for the validation of the proposed mechanism.

Phase 1: In Vitro Biochemical Assays

The initial phase focuses on determining if 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid directly inhibits LDH enzyme activity and characterizing the nature of this inhibition.

Objective: To determine the concentration of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid required to inhibit 50% of LDH activity (IC50).

Protocol:

-

Reagents and Materials:

-

Recombinant human LDH-A and LDH-B enzymes

-

NADH

-

Sodium Pyruvate

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADH solution (final concentration ~0.2 mM), and serial dilutions of the test compound.

-

Initiate the reaction by adding LDH enzyme (e.g., LDH-A or LDH-B).

-

Immediately after adding the enzyme, add sodium pyruvate solution (final concentration at Km value).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.[8] The rate of NADH oxidation is proportional to LDH activity.

-

Include appropriate controls (no enzyme, no substrate, no inhibitor).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Objective: To elucidate the mechanism of LDH inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol:

-

Procedure:

-

Perform the LDH enzymatic assay as described above.

-

Use a fixed concentration of the inhibitor (e.g., at or near the IC50 value) and a known competitive inhibitor as a positive control.

-

Vary the concentration of the substrate (pyruvate) over a range (e.g., 0.2x to 5x the Km value).

-

Repeat the experiment with at least two different fixed concentrations of the inhibitor.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Analyze the plot:

-

Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

-

-

Phase 2: Target Engagement in a Cellular Context

This phase aims to confirm that the compound interacts directly with LDH inside living cells.

Objective: To demonstrate direct binding of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid to LDH in a cellular environment.[9][10][11][12]

Protocol:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with high LDH-A expression (e.g., a pancreatic or breast cancer cell line).

-

Treat the cells with the test compound or vehicle control for a specified time.

-

-

Thermal Challenge and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an anti-LDH-A antibody.

-

-

Data Analysis:

-

Quantify the band intensities for LDH-A at each temperature.

-

Plot the amount of soluble LDH-A as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Phase 3: Cellular Phenotypic Assays

This phase investigates the functional consequences of LDH inhibition in cancer cells.

Objective: To measure the effect of the compound on lactate secretion by cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Seed cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of the test compound.

-

-

Sample Collection and Analysis:

-

After the treatment period, collect the cell culture medium.

-

Measure the lactate concentration in the medium using a commercially available colorimetric or fluorometric lactate assay kit.

-

-

Data Analysis:

-

Normalize the lactate concentration to the cell number or total protein content.

-

Plot the lactate production against the compound concentration.

-

Objective: To assess the impact of the compound on the viability and proliferation of cancer cells.

Protocol:

-

Procedure:

-

Seed cancer cells in a 96-well plate.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) for the compound.

-

Phase 4: Biophysical Characterization of Binding

This phase provides a quantitative and direct measurement of the binding interaction between the compound and the LDH protein.

Objective: To determine the thermodynamic parameters of the binding interaction (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[13][14][15][16]

Protocol:

-

Sample Preparation:

-

Purify recombinant human LDH-A.

-

Prepare solutions of LDH-A and the test compound in the same buffer.

-

-

ITC Experiment:

-

Load the LDH-A solution into the sample cell of the ITC instrument.

-

Load the compound solution into the injection syringe.

-

Perform a series of injections of the compound into the LDH-A solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

Objective: To measure the kinetics of the binding interaction (association rate constant (ka), dissociation rate constant (kd), and binding affinity (Kd)).[17][18][19][20]

Protocol:

-

Chip Preparation:

-

Immobilize purified recombinant LDH-A onto a sensor chip.

-

-

SPR Experiment:

-

Inject a series of concentrations of the test compound over the sensor chip surface.

-

Monitor the change in the SPR signal in real-time to observe association and dissociation.

-

-

Data Analysis:

-

Fit the sensorgrams to a kinetic binding model to determine ka, kd, and Kd.

-

Phase 5: In Vivo Validation

The final phase assesses the anti-tumor efficacy of the compound in a preclinical animal model.

Objective: To evaluate the ability of the compound to inhibit tumor growth in vivo.

Protocol:

-

Tumor Implantation:

-

Implant human cancer cells (e.g., pancreatic or breast cancer) subcutaneously into immunocompromised mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, excise the tumors for further analysis.

-

Objective: To confirm target engagement and metabolic effects in the tumor tissue.

Protocol:

-

Sample Collection:

-

Collect tumor and plasma samples from treated and control mice at various time points after the final dose.

-

-

Analysis:

-

Measure the lactate levels in the tumor tissue and plasma.

-

Perform Western blotting or immunohistochemistry on tumor lysates to assess downstream signaling effects.

-

Hyperpolarized 13C MRI can be used to non-invasively monitor the conversion of pyruvate to lactate in real-time in the tumors of living animals, providing a direct readout of LDH activity.[21][22]

-

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

| Parameter | Value |

| LDH-A IC50 | 1.5 µM |

| LDH-B IC50 | 15 µM |

| Mechanism of Inhibition | Competitive |

| Cancer Cell Line GI50 | 5 µM |

Table 2: Hypothetical Biophysical Binding Parameters

| Technique | Parameter | Value |

| ITC | Kd | 1.2 µM |

| n (stoichiometry) | 1.05 | |

| ΔH (enthalpy) | -8.5 kcal/mol | |

| SPR | ka (association rate) | 2.5 x 10^4 M^-1s^-1 |

| kd (dissociation rate) | 3.0 x 10^-2 s^-1 | |

| Kd | 1.2 µM |

Conclusion

The multifaceted experimental framework outlined in this guide provides a robust and scientifically rigorous pathway to investigate the mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid. By systematically progressing from in vitro biochemical assays to in vivo preclinical models, researchers can build a comprehensive understanding of the compound's biological activity. The proposed hypothesis of LDH inhibition, if validated, would position this molecule as a promising lead compound for the development of novel cancer therapeutics targeting the metabolic vulnerabilities of tumors. This guide serves as a foundational document to empower researchers in their quest to translate promising chemical matter into impactful clinical solutions.

References

-

Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening. PMC - PubMed Central. [Link]

-

Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. PubMed. [Link]

-

Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ResearchGate. [Link]

-

Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. PMC - NIH. [Link]

-

Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. [Link]

-

Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

-

Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Abstract 4104: Evaluation of a novel LDH inhibitor efficacy in vivo in a glycolytic cancer model using hyperpolarized 13C magnetic resonance imaging. AACR Journals. [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

-

Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]

-

Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PMC - NIH. [Link]

-

Examples of chemical structures of known LDHA inhibitors. ResearchGate. [Link]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

-

In-silico Design and Validation of Novel Lactate Dehydrogenase Inhibitors for Cancer Therapy. ResearchGate. [Link]

-

Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. ResearchGate. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Isothermal titration calorimetry. Wikipedia. [Link]

-

Preliminary Identification of Lactate Dehydrogenase Inhibitors towards Anticancer Drug Development. Longdom Publishing. [Link]

-

Preparation of a Mesoporous Biosensor for Human Lactate Dehydrogenase for Potential Anticancer Inhibitor Screening. ACS Biomaterials Science & Engineering. [Link]

-

Application of LDH assay for therapeutic efficacy evaluation of ex vivo tumor models. ResearchGate. [Link]

-

Imidazole. Wikipedia. [Link]

-

SPR for Characterizing Biomolecular Interactions. Rapid Novor. [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

-

Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Oncotarget. [Link]

-

Discovery of the First Lactate Dehydrogenase Proteolysis Targeting Chimera Degrader for the Treatment of Pancreatic Cancer. NIH. [Link]

-

Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]

-

Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]

-

An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv. [Link]

-

Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Pharmacology. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

-

Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

-

Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. PMC - NIH. [Link]

-

Measuring binding kinetics with isothermal titration calorimetry. YouTube. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

Sources

- 1. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. biorxiv.org [biorxiv.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. bioradiations.com [bioradiations.com]

- 21. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Synthesis and Applications of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid Derivatives

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for drug design. This guide focuses on a specific, highly adaptable building block: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid . The strategic placement of the 4-chlorobenzyl group at the N-1 position and the carboxylic acid at the C-4 position provides a versatile platform for the synthesis of diverse derivatives with significant therapeutic potential. This document will provide a comprehensive overview of the synthesis of this core molecule and its subsequent derivatization, with a particular focus on the exploration of its antifungal and anticancer applications.

Part 1: Synthesis of the Core Moiety: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic Acid

The synthesis of the title compound is a multi-step process that begins with the commercially available ethyl imidazole-4-carboxylate. The overall synthetic strategy involves the N-alkylation of the imidazole ring followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Workflow for the Synthesis of the Core Compound

Caption: Synthetic workflow for 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid.

Step 1: N-Alkylation of Ethyl imidazole-4-carboxylate

The crucial step in this synthesis is the regioselective alkylation of the imidazole nitrogen. The reaction of ethyl imidazole-4-carboxylate with 4-chlorobenzyl chloride in the presence of a suitable base and solvent yields the desired N-alkylated product.[2]

Experimental Protocol:

-

Reagents and Materials:

-

Ethyl imidazole-4-carboxylate

-

4-Chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

To a solution of ethyl imidazole-4-carboxylate (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate.

-

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.[3]

Experimental Protocol:

-

Reagents and Materials:

-

Ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to a pH of 3-4.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid.[4]

-

Part 2: Synthesis of Derivatives: Esters and Amides

The carboxylic acid functionality of the core molecule is a versatile handle for the synthesis of a wide range of derivatives, primarily esters and amides. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.

Esterification

Ester derivatives can be synthesized through various methods, with the Fischer-Speier esterification being a classic approach.

Experimental Protocol (Fischer Esterification):

-

Reagents and Materials:

-

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

-

Desired alcohol (e.g., methanol, ethanol, propanol)

-

Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst

-

-

Procedure:

-

Suspend 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid (1 equivalent) in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

Purify by column chromatography if necessary.

-

Amidation

Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like DCC, EDC, or HATU.

Experimental Protocol (via Acyl Chloride):

-

Reagents and Materials:

-

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or pyridine as a base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

-

-

Procedure:

-

Step A: Acyl Chloride Formation:

-

Suspend 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid (1 equivalent) in dry DCM.

-

Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

-

Step B: Amide Formation:

-

Dissolve the crude acyl chloride in dry DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM.

-

Add the acyl chloride solution dropwise to the amine solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

-

-

Part 3: Applications and Biological Activities

Derivatives of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid have shown promise in various therapeutic areas, with antifungal and anticancer activities being particularly noteworthy.

Antifungal Activity

The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Many commercial antifungal agents, such as ketoconazole and miconazole, contain an imidazole ring. The mechanism of action of these drugs often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Derivatives of 1-(4-chlorobenzyl)-1H-imidazole have been investigated for their antifungal properties. The presence of the lipophilic 4-chlorobenzyl group can enhance the interaction of the molecule with the fungal cell membrane and the active site of target enzymes. Ester and amide derivatives can further modulate the compound's solubility, cell permeability, and ultimately, its antifungal potency. For instance, certain benzimidazole derivatives have shown good antimicrobial activity against various bacterial and fungal strains.[1][5]

Anticancer Activity

The imidazole nucleus is also a key structural motif in a number of anticancer drugs.[6] Imidazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.

Structure-activity relationship (SAR) studies on benzimidazole derivatives have provided valuable insights into the structural requirements for anticancer activity.[7][8] For instance, substitutions at the N-1 position with bulky aromatic groups, such as a benzyl group, have been shown to be favorable for activity. Furthermore, the nature of the substituent at the C-2 position and modifications of a carboxylic acid group can significantly influence the cytotoxic potency and selectivity of the compounds.[9] Amide derivatives of imidazole-4-carboxylic acid, in particular, have been explored as potential anticancer agents, with some compounds demonstrating significant activity against various cancer cell lines.[10]

Structure-Activity Relationship (SAR) Insights

Caption: Key structural features influencing the biological activity of derivatives.

Conclusion

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization of its carboxylic acid group allow for the creation of large libraries of compounds for biological screening. The promising antifungal and anticancer activities exhibited by its derivatives underscore the importance of this chemical entity in modern drug discovery. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the identification of more potent and selective drug candidates.

References

-

Journal of Organic Chemistry & Process Development. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

eScholarship, University of California. (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]

- Google Patents. (n.d.). Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.

-

LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Process To Prepare 1-(4-Chlorobenzyl)-1 H -imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]

-

University of Groningen. (n.d.). Enantioselective auto- and cross catalytic reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,4-Benzothiazine and 1,4-Benzoxazine imidazole derivatives with antifungal activity: A docking study. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

-

Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes + Answers. Carboxylic Acids, Esters, Amides.... Retrieved from [Link]

-

ResearchGate. (2021, February 24). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

Sources

- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Quantification of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

Introduction: The Analytical Imperative for Imidazole Carboxylic Acids

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Specifically, 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid is a compound of interest in drug discovery and development, potentially as a synthetic intermediate or a candidate molecule itself. Imidazole-4-carboxylic acid and its derivatives have been explored for various therapeutic applications, including their use as building blocks for antimicrobial and antifungal agents.[2] The precise characterization and quantification of such molecules are paramount for understanding their pharmacokinetic profiles, metabolic fate, and for ensuring the quality and purity of active pharmaceutical ingredients (APIs).

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[3] This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid, detailing a robust LC-MS/MS protocol from sample preparation to data interpretation. We will delve into the rationale behind methodological choices, explore the expected fragmentation patterns, and provide a self-validating protocol for immediate application in a research or quality control setting.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

-

Compound Name: 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

-

Molecular Formula: C₁₁H₉ClN₂O₂

-

Average Molecular Weight: 236.66 g/mol

-

Monoisotopic Mass: 236.0353 Da

-

Structure:

The presence of a carboxylic acid group (acidic), an imidazole ring (basic nitrogen atoms), and a substituted aromatic ring gives this molecule a polar character, making it amenable to analysis by reverse-phase liquid chromatography and electrospray ionization.

Foundational Principles: Ionization and Fragmentation

Ionization Strategy: Electrospray Ionization (ESI)